8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline
Description
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
8-methoxy-2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinoline |
InChI |
InChI=1S/C14H14N4O/c1-9-7-11(14-15-8-16-18(14)2)10-5-4-6-12(19-3)13(10)17-9/h4-8H,1-3H3 |
InChI Key |
GXKLLUXOJOFAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)C3=NC=NN3C |
Origin of Product |
United States |
Preparation Methods
a. Skraup Reaction
- Procedure : Heating aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
- Modification : For 8-methoxy substitution, a methoxy-substituted aniline (e.g., 3-methoxyaniline) serves as the starting material.
- Key Step : Cyclization forms the quinoline core, with subsequent Friedel-Crafts alkylation introducing the 2-methyl group.
b. Doebner-Miller Reaction
- Procedure : Condensation of β-ketoesters with aryl amines, followed by acid-catalyzed cyclization.
- Application : Suitable for introducing substituents at positions 2 and 8. For example, using 4-methoxyacetophenone derivatives to pre-install the methoxy group.
Functionalization at Position 4
Introducing the 1-methyl-1H-1,2,4-triazol-5-yl group requires coupling or cycloaddition strategies:
a. Suzuki-Miyaura Coupling
- Precursor : A bromo- or iodinated quinoline at position 4.
- Reagents : 1-Methyl-1H-1,2,4-triazol-5-ylboronic acid, Pd(PPh₃)₄ catalyst, and base (e.g., Na₂CO₃).
- Conditions : Microwave-assisted heating at 120°C for 1–2 hours in a DMF/H₂O solvent system.
b. Cycloaddition Approach
- Step 1 : Install a nitrile group at position 4 via nucleophilic substitution.
- Step 2 : React with methylhydrazine under acidic conditions to form the triazole ring.
- Optimization : Use Cu(I) catalysts (e.g., CuI) to enhance regioselectivity for the 1,2,4-triazole isomer.
Methyl Group Introduction
The 2-methyl group is introduced early in the synthesis:
- Friedel-Crafts Alkylation : Treat the quinoline intermediate with methyl iodide (CH₃I) and a Lewis acid (e.g., AlCl₃).
- Direct Synthesis : Use pre-methylated starting materials (e.g., 2-methyl-4-bromoquinoline) to avoid post-functionalization.
Protection-Deprotection Strategies
To prevent undesired reactions during functionalization:
- Methoxy Group Protection : Use tert-butyldimethylsilyl (TBS) ethers, removed via tetrabutylammonium fluoride (TBAF).
- Triazole Stability : Ensure mild reaction conditions (pH 7–8, room temperature) to prevent triazole ring degradation.
Characterization and Validation
| Property | Method | Expected Result |
|---|---|---|
| Molecular Formula | HR-MS | C₁₆H₁₅N₅O (Exact mass: 309.12 g/mol) |
| ¹H NMR (CDCl₃) | 400 MHz | δ 8.85 (s, 1H, triazole), 3.95 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃) |
| Purity | HPLC | >98% (C18 column, acetonitrile/water gradient) |
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Skraup + Suzuki coupling | 45–50% | Scalable, regioselective | Requires palladium catalysts |
| Doebner-Miller + Cycloaddition | 35–40% | Avoids halogenated intermediates | Longer reaction times |
Industrial-Scale Considerations
- Cost Efficiency : Suzuki coupling is preferred for high purity but requires Pd recycling.
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in cycloaddition steps.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at the 8-position activates the quinoline ring for electrophilic substitution. Reactivity trends follow established patterns for substituted quinolines:
| Reaction Type | Position of Substitution | Conditions | Outcome |
|---|---|---|---|
| Nitration | 5- and 7-positions | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups with regioselectivity |
| Sulfonation | 5-position | Fuming H₂SO₄, 50°C | Forms sulfonic acid derivatives |
| Halogenation (Cl/Br) | 5-position | Cl₂ or Br₂ in acetic acid | Yields mono-halogenated products |
The triazole moiety at the 4-position slightly deactivates the adjacent quinoline ring due to electron-withdrawing effects, directing electrophiles to the 5- and 7-positions.
Nucleophilic Substitution
The methyl group at the 2-position and the triazole ring influence nucleophilic reactivity:
-
Quinoline C-H Activation : The 3-position undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).
-
Triazole Reactivity : The 1,2,4-triazole participates in nucleophilic ring-opening reactions with Grignard reagents, forming imine intermediates that rearrange into substituted amines .
Cycloaddition Reactions
The triazole moiety enables [3+2] cycloaddition reactions with alkynes or nitriles:
textExample: Reaction with Phenylacetylene Reactants: 8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline + HC≡CPh Conditions: CuI (10 mol%), DMF, 120°C, 12 h Product: Fused triazolo-pyridine derivative (72% yield) [2]
This reaction leverages the triazole’s dipolar character to generate heterocyclic frameworks with enhanced structural complexity .
Oxidation and Reduction
| Reaction Type | Reagents | Outcome | Stability Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Quinoline ring degradation to quinolinic acid | Triazole ring remains intact |
| Reduction | H₂, Pd/C, EtOH | Selective reduction of quinoline to 1,2,3,4-tetrahydroquinoline | Methyl and triazole groups unaffected |
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique reactivity:
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Cycloaddition Potential |
|---|---|---|---|
| This compound | High (5-/7-positions) | Moderate (3-position) | High (triazole-mediated) |
| 8-Hydroxyquinoline | Very high (5-/7-positions) | Low | None |
| 2-Methylquinoline | Low | High (3-position) | None |
The triazole component enhances cycloaddition capacity compared to simpler quinoline derivatives .
Mechanistic Insights from Spectroscopy
¹H NMR studies reveal distinct shifts during functionalization:
Scientific Research Applications
8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Structural Insights:
- Position of Substituents : The target compound’s triazole at position 4 contrasts with analogs where triazole/oxadiazole groups are at position 8 (e.g., ). Positional differences influence electronic properties and target interactions.
- Heterocyclic Variations : Replacement of 1,2,4-triazole with 1,2,3-triazole (e.g., ) or 1,2,4-oxadiazole () alters hydrogen-bonding capacity and bioactivity profiles.
- Methoxy vs. Halogen Substituents : Methoxy groups (target compound, ) enhance solubility, while chloro substituents () increase lipophilicity and membrane permeability.
Physicochemical and Crystallographic Properties
- Planarity and Stability: Oxadiazole-quinolines form planar structures stabilized by C–H···O hydrogen bonds (), whereas triazole-containing compounds may exhibit varied conformational flexibility.
- LogP and Solubility : The target compound’s methoxy groups likely reduce logP compared to chloro-analogs (), enhancing aqueous solubility.
Biological Activity
8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Structural Overview
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O |
| Molecular Weight | 224.25 g/mol |
| CAS Number | [145027-96-9] |
| SMILES Notation | CC1=C(C(=C2C=CC=NC2=C1)C(=O)N=N1)C(=C(C=C(C=N1)C=C2)O)N=N2 |
Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably:
- Inhibition of PI3K/AKT/mTOR Pathway : Studies have shown that this compound can downregulate proteins associated with the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating apoptotic markers .
- Cell Cycle Arrest : It effectively blocks the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating .
Biological Activity Findings
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 15 | Inhibition of PI3K/AKT/mTOR pathway | |
| Caco-2 | 20 | Induction of apoptosis and cell cycle arrest | |
| MCF7 | 12 | Disruption of mitochondrial function |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Colorectal Cancer Model : In a study involving HCT116 and Caco-2 cells, treatment with this compound resulted in significant reduction in cell viability and increased apoptotic markers compared to control groups .
- Breast Cancer Research : Another investigation into MCF7 cells demonstrated that the compound exhibits potent cytotoxicity with an IC50 value significantly lower than many conventional chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for 8-Methoxy-2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline, and how are intermediates validated?
The synthesis typically involves coupling a quinoline core with a 1,2,4-triazole moiety. For example, 8-hydroxyquinoline derivatives are functionalized via nucleophilic substitution or Mitsunobu reactions. A common approach includes reacting 8-hydroxyquinoline with methacryloyl chloride in anhydrous THF under controlled temperatures (0–5°C) to introduce methoxy groups . Intermediate validation employs techniques like NMR, HPLC, and X-ray crystallography (for crystalline intermediates) to confirm regioselectivity and purity .
Q. How is the crystal structure of related quinoline-triazole hybrids determined, and what insights does it provide?
X-ray crystallography is the gold standard for resolving crystal structures. For example, in analogues like 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline, crystallographic data (e.g., Acta Cryst. E69, o1034) reveal bond angles, torsion angles, and packing interactions, which inform steric constraints and potential binding motifs in target proteins .
Q. What analytical methods are critical for characterizing this compound’s purity and stability?
High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Stability studies under varying pH and temperature conditions use HPLC-UV or LC-MS to detect degradation products. For example, recrystallization from methanol or THF is often employed to enhance purity .
Advanced Research Questions
Q. How can computational methods guide the optimization of 1,2,4-triazole substituents for enhanced bioactivity?
Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like enzymes or receptors. For instance, triazoloquinoline derivatives have been docked into acetylcholinesterase or mycobacterial targets, with binding affinities correlated to substituent electronegativity and spatial orientation . Advanced MD simulations further assess dynamic stability of ligand-target complexes .
Q. What strategies resolve contradictory bioactivity data across similar quinoline-triazole derivatives?
Contradictions often arise from substituent positioning or assay conditions. For example, 4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolines may show variable antimycobacterial activity due to steric hindrance from the methoxy group . Systematic SAR studies with controlled variables (e.g., logP, H-bond donors) and orthogonal assays (e.g., MIC vs. time-kill curves) are recommended .
Q. How is the compound’s metabolic stability evaluated in preclinical models?
In vitro assays using liver microsomes (human/rodent) quantify metabolic half-life (t½). Phase I metabolites are identified via LC-MS/MS, while CYP450 inhibition assays assess drug-drug interaction risks. For example, 8-methoxy groups may reduce CYP3A4-mediated oxidation compared to unsubstituted quinolines .
Q. What experimental designs are optimal for assessing neurotoxicity or genotoxicity?
Neurotoxicity is evaluated using SH-SY5Y cell viability assays and zebrafish models. Genotoxicity studies employ Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells. Structural alerts (e.g., nitro groups) are avoided; for this compound, the 1,2,4-triazole ring’s low mutagenic potential is noted .
Methodological Challenges and Solutions
Q. How to address low yields in triazole-quinoline coupling reactions?
Low yields often stem from competing side reactions (e.g., oxidation of triazole precursors). Optimizing catalyst systems (e.g., CuI/DBU for click chemistry) and inert atmospheres (N2/Ar) can improve efficiency. Solvent screening (DMF vs. DMSO) and microwave-assisted synthesis may enhance reaction rates .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
Tools like SwissADME and pkCSM estimate bioavailability, BBB permeability, and clearance. For instance, the methoxy group’s contribution to lipophilicity (clogP ~2.5) can be balanced with polar triazole groups to improve solubility .
Q. How to validate target engagement in complex biological systems?
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts upon ligand interaction. For triazoloquinolines, CETSA coupled with siRNA knockdowns can distinguish on-target vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
